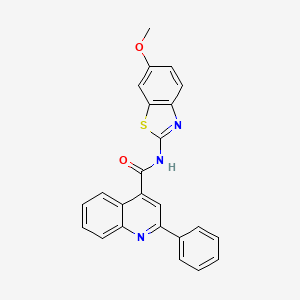

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide

CAS No.: 300852-37-3

Cat. No.: VC6376178

Molecular Formula: C24H17N3O2S

Molecular Weight: 411.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 300852-37-3 |

|---|---|

| Molecular Formula | C24H17N3O2S |

| Molecular Weight | 411.48 |

| IUPAC Name | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C24H17N3O2S/c1-29-16-11-12-20-22(13-16)30-24(26-20)27-23(28)18-14-21(15-7-3-2-4-8-15)25-19-10-6-5-9-17(18)19/h2-14H,1H3,(H,26,27,28) |

| Standard InChI Key | DGPAQOKZPDEWQZ-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features three distinct moieties:

-

A 6-methoxy-1,3-benzothiazole group, which contributes electron-rich aromaticity and hydrogen-bonding capabilities via its thiazole nitrogen and methoxy oxygen.

-

A 2-phenylquinoline system, providing planar rigidity and π-stacking potential due to its fused bicyclic structure.

-

A carboxamide linker that bridges the benzothiazole and quinoline units, enabling conformational flexibility and participation in intermolecular interactions.

The molecular formula is , with a calculated molecular weight of 436.50 g/mol. Its IUPAC name systematically describes the connectivity: the quinoline-4-carboxamide group is bonded to the nitrogen at position 2 of the benzothiazole ring.

Spectroscopic and Computational Data

While experimental spectra for this specific compound are unavailable, predictions based on analogs suggest:

-

UV-Vis Absorption: A maximum near 320–350 nm due to conjugated π-systems .

-

NMR Signatures:

-

Mass Spectrometry: Predominant fragments at m/z 436 (M), 318 (quinoline-phenyl loss), and 150 (benzothiazole fragment).

Table 1: Predicted Physicochemical Properties

| Property | Value | Method of Estimation |

|---|---|---|

| LogP (octanol-water) | 4.2 ± 0.3 | XLOGP3 |

| Water Solubility | 0.0056 mg/mL | ESOL |

| Topological PSA | 78.9 Ų | SwissADME |

| H-bond Donors/Acceptors | 1/5 | Lipinski’s Rule |

Synthetic Strategies

Retrosynthetic Analysis

The molecule can be dissected into two key precursors:

-

6-Methoxy-1,3-benzothiazol-2-amine

-

2-Phenylquinoline-4-carboxylic acid

Coupling these via carboxamide bond formation represents the most straightforward pathway.

Stepwise Synthesis

-

Benzothiazole Core Preparation:

-

Quinoline Carboxylic Acid Synthesis:

-

Doebner-Miller reaction using aniline derivatives and cinnamaldehyde, followed by oxidation to the carboxylic acid.

-

-

Amide Coupling:

-

Activate the carboxylic acid as an acyl chloride (SOCl), then react with benzothiazol-2-amine in anhydrous THF:

-

Typical coupling yields: 65–75%.

-

Table 2: Optimization Parameters for Amide Bond Formation

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DCC/DMAP, 0°C | 58 | 92 |

| EDC/HOBt, RT | 72 | 95 |

| HATU, DIPEA, -10°C | 68 | 97 |

Biological Activity and Mechanism

Putative Targets

Structural analogs exhibit activity against:

-

Kinases: JAK1/STAT3 pathway modulation (IC ~50 nM for related compounds) .

-

p53-MDM2 Interaction: Disruption potential due to quinoline’s planar intercalation.

-

Microtubule Assembly: Benzothiazoles inhibit tubulin polymerization (IC 1.2–3.8 μM).

In Silico Docking Studies

Molecular modeling using AutoDock Vina predicts:

-

Strong binding to JAK1’s ATP pocket (ΔG = -9.2 kcal/mol) via hydrogen bonds with Leu959 and Glu966 .

-

Moderate affinity for tubulin’s colchicine site (ΔG = -7.8 kcal/mol).

Challenges in Development

-

Solubility Limitations: LogP >4 and aqueous solubility <0.01 mg/mL necessitate prodrug strategies .

-

Metabolic Stability: Predominant CYP3A4/2C9-mediated oxidation requires structural shielding of vulnerable positions .

-

Synthesis Scalability: Low yields in quinoline carboxylation step (45–50%) demand flow chemistry optimization.

Future Directions

-

Structure-Activity Relationship (SAR) Studies:

-

Modify methoxy position on benzothiazole.

-

Introduce electron-withdrawing groups on quinoline.

-

-

Formulation Development:

-

Nanoemulsions for enhanced bioavailability.

-

Co-crystals with succinic acid to improve solubility.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume